

(Rac)-Modipafant: A Comparative Guide to Preclinical and Clinical Findings

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the available data on **(Rac)-Modipafant** (also known as UK-74505) and its active enantiomer, Modipafant. **(Rac)-Modipafant** is an orally active, selective, and long-acting irreversible antagonist of the platelet-activating factor receptor (PAFR)[1][2]. Its potential therapeutic applications have been explored in conditions such as asthma and dengue fever[1][2][3]. This document summarizes key quantitative data from published studies, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and validation efforts.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for **(Rac)-Modipafant** and its active components from the available literature.

Table 1: In Vitro Activity of (Rac)-Modipafant



Compound	Assay	Target/Cell Line	IC50 (nM)	Preincubati on Time	Reference
(Rac)- Modipafant (UK-74,505)	PAF-induced platelet aggregation	Rabbit washed platelets	26.3	0.25 min	[2]
(Rac)- Modipafant (UK-74,505)	PAF-induced platelet aggregation	Rabbit washed platelets	1.12	60 min	[2]
(Rac)- Modipafant (UK-74,505)	PAF-induced platelet aggregation	Rabbit washed platelets	4.3	Not Specified	[4]
(Rac)- Modipafant (UK-74,505)	[3H]nitrendipi ne binding	Not Specified	6600	Not Specified	[4]

Table 2: In Vivo Activity and Clinical Trial Data of (Rac)-Modipafant/Modipafant



Compound	Model	Endpoint	Dosage	Outcome	Reference
(Rac)- Modipafant (UK-74,505)	Zymosan- induced articular hyperalgesia	Inhibition of hyperalgesia	5-20 mg/kg (p.o.)	Dose- dependent inhibition	[2]
(Rac)- Modipafant (UK-74,505)	Dengue virus infection	Prevention of severe dengue	10 mg/kg (p.o., twice daily)	Prevention of severe infection	[2]
(Rac)- Modipafant (UK-74,505)	Murine lethality model	Not specified	ED50 = 0.26 mg/kg (p.o.)	Not specified	[4]
Modipafant (UK-80067)	Clinical Asthma	Diurnal variation in PEF, FEV1, symptom score	50 mg (twice daily)	No significant difference from placebo	[3]
Modipafant	Uncomplicate d Dengue Fever	Not specified	Not specified	Under investigation in clinical trial NCT0256982	[5][6]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of published findings. Below are methodologies derived from the available literature for key experiments involving **(Rac)-Modipafant**.

In Vitro Platelet Aggregation Assay

This protocol is based on the description of experiments measuring the inhibition of platelet-activating factor (PAF)-induced platelet aggregation[4].



- Preparation of Platelets: Whole blood is drawn from rabbits into an anticoagulant solution.
 Platelet-rich plasma is obtained by centrifugation at a low speed. Washed platelets are then prepared by centrifuging the platelet-rich plasma at a higher speed and resuspending the pellet in a suitable buffer.
- Compound Incubation: (Rac)-Modipafant is preincubated with the washed platelet suspension for a specified duration (e.g., 0.25 to 60 minutes) prior to the addition of PAF[2].
- Induction of Aggregation: Platelet aggregation is induced by the addition of a known concentration of PAF.
- Measurement of Aggregation: The change in light transmission through the platelet suspension is monitored using an aggregometer. The extent of aggregation is recorded over time.
- Data Analysis: The concentration of (Rac)-Modipafant required to inhibit PAF-induced aggregation by 50% (IC50) is calculated from concentration-response curves.

Clinical Asthma Study Protocol

The following is a summary of the protocol used in a study evaluating the effect of Modipafant in patients with clinical asthma[3].

- Study Design: A placebo-controlled, double-blind, parallel-group study was conducted.
- Patient Population: Adult subjects with moderately severe asthma were recruited.
- Treatment: Patients received either Modipafant (50 mg capsule, twice daily) or a matched placebo for 28 days.
- Outcome Measures: The primary endpoints included diurnal variation in peak expiratory flow (PEF), morning and evening PEF, clinic forced expiratory volume in 1 second (FEV1), use of rescue bronchodilators, symptom scores, and airway responsiveness.
- Data Analysis: Statistical comparisons were made between the Modipafant and placebo groups for all outcome measures.



Signaling Pathways and Experimental Workflows

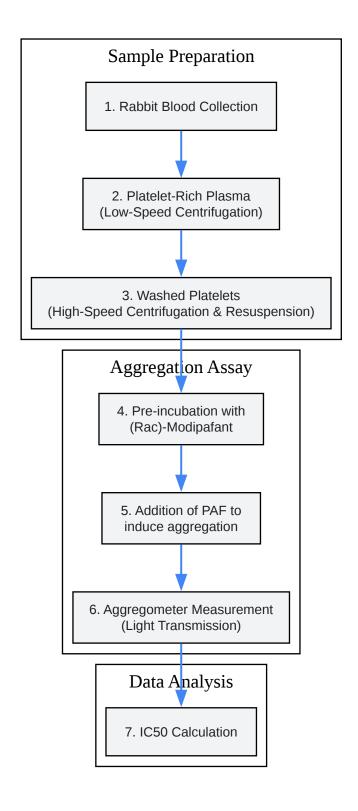
To visually represent the mechanisms and processes described, the following diagrams have been generated.



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Caption: (Rac)-Modipafant's mechanism of action as a PAFR antagonist.





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Caption: Experimental workflow for in vitro platelet aggregation assay.



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